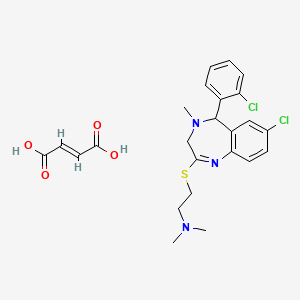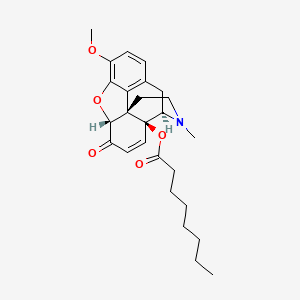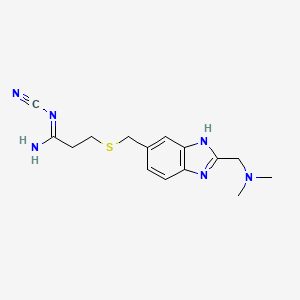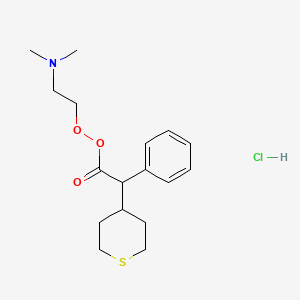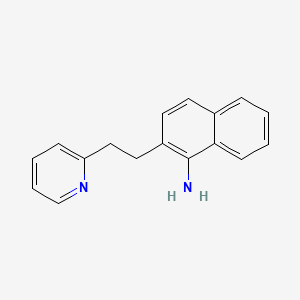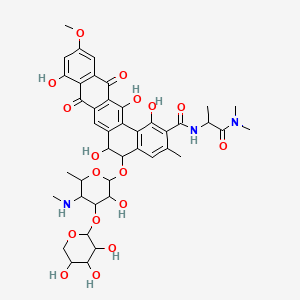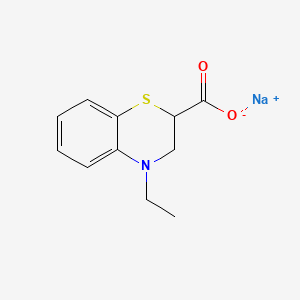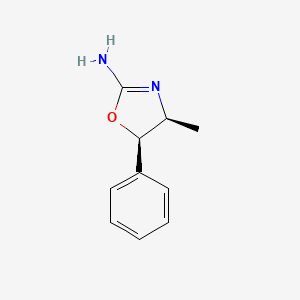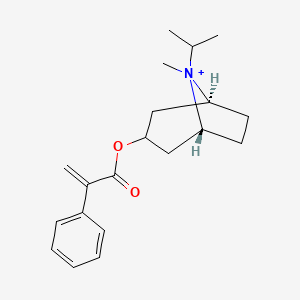
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural products and pharmaceuticals. This compound is characterized by its unique structural features, including the presence of multiple methyl groups, a phenyl ring, and an ethynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the desired substituents through a series of reactions such as alkylation, acylation, and reduction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific context of its use, such as its role in a biological system or its function as a chemical reagent.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol include other piperidine derivatives with different substituents. Examples include:
- 1,3-Dimethyl-4-phenylpiperidine
- 1,3-Dimethyl-4-ethynylpiperidine
- 6-(2,4-Dimethylphenyl)-4-ethynylpiperidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
120729-78-4 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(3S,4R,6S)-6-(2,4-dimethylphenyl)-4-ethynyl-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C17H23NO2/c1-6-17(20)10-15(18(5)11-16(17,4)19)14-8-7-12(2)9-13(14)3/h1,7-9,15,19-20H,10-11H2,2-5H3/t15-,16-,17-/m0/s1 |
Clave InChI |
CGXPMEIRJZQJQM-ULQDDVLXSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H]2C[C@]([C@@](CN2C)(C)O)(C#C)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


